molecular formula C10H8ClNO2 B13707436 (NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine

(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine

Cat. No.: B13707436
M. Wt: 209.63 g/mol
InChI Key: YYSACDVOGXGWEO-GHXNOFRVSA-N
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Description

(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxylamine group attached to a chlorinated phenyl ring, which is further substituted with a prop-2-ynoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-prop-2-ynoxybenzaldehyde and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. A base, such as sodium acetate, is added to facilitate the reaction.

    Procedure: The 5-chloro-2-prop-2-ynoxybenzaldehyde is dissolved in the solvent, and hydroxylamine hydrochloride is added. The mixture is heated under reflux for several hours, allowing the formation of the desired product.

    Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-prop-2-ynoxybenzaldehyde: A precursor in the synthesis of (NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine.

    5-chloro-2-nitrodiphenylamine: A related compound with different functional groups and properties.

    2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid: Another compound with a chlorinated phenyl ring and different substituents.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h1,3-4,6-7,13H,5H2/b12-7-

InChI Key

YYSACDVOGXGWEO-GHXNOFRVSA-N

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Cl)/C=N\O

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=NO

Origin of Product

United States

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